

Application Notes and Protocols for Calcium Imaging Following MNI-D-Aspartate Uncaging

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Compound of Interest		
Compound Name:	MNI-D-aspartate	
Cat. No.:	B565837	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

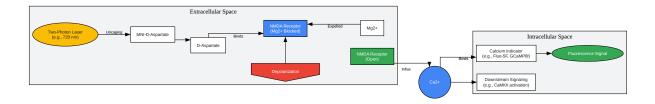
Two-photon uncaging of neurotransmitters combined with calcium imaging is a powerful technique for investigating synaptic function with high spatiotemporal precision.[1] This method allows for the controlled release of a neurotransmitter at a specific location, such as a single dendritic spine, while simultaneously monitoring the resulting intracellular calcium dynamics.[1] [2] MNI-caged compounds, like MNI-D-aspartate, are photolabile molecules that release their active component upon illumination with a specific wavelength of light, typically around 720 nm for two-photon excitation.[3][4] D-aspartate, along with L-glutamate, is a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5][6]

Activation of NMDA receptors leads to the opening of an ion channel that is highly permeable to calcium (Ca2+).[5][7] This influx of Ca2+ acts as a critical second messenger, triggering a cascade of downstream signaling events. By using fluorescent calcium indicators, researchers can visualize and quantify these Ca2+ transients, providing insights into the functional properties of individual synapses and the mechanisms of synaptic transmission and plasticity. [1][8] This application note provides a detailed protocol for performing calcium imaging following the two-photon uncaging of MNI-D-aspartate in neuronal preparations.

Signaling Pathway



The uncaging of MNI-D-aspartate initiates a well-defined signaling cascade. A focused laser pulse cleaves the MNI caging group, releasing D-aspartate in a spatially restricted volume. The released D-aspartate binds to postsynaptic NMDA receptors. For the NMDA receptor channel to open, two conditions must be met: binding of the agonist (D-aspartate) and a co-agonist (glycine or D-serine), and depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg2+).[5] Once opened, the channel allows the influx of cations, most notably Ca2+, into the cell.[7] This rapid increase in intracellular Ca2+ concentration is then detected by a fluorescent calcium indicator, leading to a change in its fluorescence intensity.



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Caption: MNI-D-aspartate uncaging and subsequent NMDA receptor activation pathway.

Experimental ProtocolsPreparation of Solutions

- a) Artificial Cerebrospinal Fluid (ACSF) for Slices:
- Prepare ACSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2.
- Continuously bubble the solution with 95% O2 / 5% CO2. The final pH should be ~7.4.



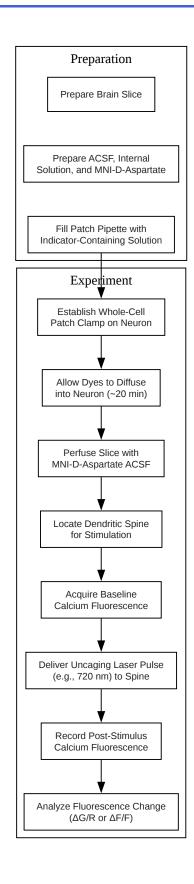
b) Caged D-Aspartate Solution:

- Prepare a stock solution of MNI-caged-D-aspartate in an appropriate solvent (e.g., DMSO or directly in ACSF).
- For experiments, dilute the stock to a final concentration of 2.5-10 mM in the perfusion ACSF.[3]
- c) Internal Solution for Patch Pipette:
- Prepare an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 4 Mg-ATP, 0.4
 Na-GTP, 10 Na2-phosphocreatine.
- Add the calcium indicator and a calcium-insensitive dye for morphological visualization. For example:
 - 1 mM Fluo-5F (calcium-sensitive) and 30 μM Alexa Fluor 594 (calcium-insensitive).
 - 0.2-1 mM Oregon Green BAPTA-1 (OGB-1) and Alexa Fluor 594.[9]
- Adjust pH to 7.2 with KOH and osmolarity to ~295 mOsm.

Experimental Workflow

The general workflow involves preparing the biological sample (e.g., brain slices), loading a neuron with calcium indicators via a patch pipette, perfusing the sample with the **MNI-D-aspartate** solution, and then performing simultaneous two-photon imaging and uncaging.





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Caption: General experimental workflow for calcium imaging with MNI-D-aspartate uncaging.



Two-Photon Uncaging and Calcium Imaging Protocol

- Cell Loading: Establish a whole-cell patch-clamp configuration on a target neuron. Allow the internal solution containing the calcium indicators to diffuse into the cell for at least 20 minutes.[9]
- Microscope Setup: Use a two-photon microscope equipped with two Ti:Sapphire lasers, one for imaging and one for uncaging.[3][9]
 - Uncaging Laser: Tune to ~720 nm for MNI-caged compounds.[3]
 - Imaging Laser: Tune to an appropriate wavelength for the chosen indicators (e.g., ~830 nm for Alexa 594, ~930-1000 nm for green indicators like Fluo-5F or GCaMP6f).[9][10]
- Locating a Target Spine: Using the imaging laser and the calcium-insensitive red channel (e.g., Alexa 594), locate a dendrite and identify an individual spine for stimulation.[2]
- Baseline Imaging: Before uncaging, acquire a series of baseline images to measure the resting fluorescence levels of both the calcium-sensitive (G, green) and calcium-insensitive (R, red) fluorophores.[2]
- Uncaging:
 - $\circ\,$ Position the uncaging laser beam adjacent to the head of the target spine (~0.5 μm away). [2]
 - Deliver a short laser pulse (e.g., 0.25-4 ms duration).[3] The laser power should be adjusted to elicit a physiological response, often calibrated to mimic miniature excitatory postsynaptic currents (mEPSCs).[3]
 - To facilitate NMDA receptor opening, the neuron can be depolarized to a holding potential of -20 mV to 0 mV to relieve the Mg2+ block.[9]
- Post-Uncaging Imaging: Immediately following the uncaging pulse, acquire a time-series of images to capture the resulting calcium transient.[2] Frame scan or line scan modes can be used. Line scans offer higher temporal resolution across a defined path (e.g., across the spine head and parent dendrite).[1][9]



Data Analysis:

- Define regions of interest (ROIs) for the stimulated spine head and the adjacent parent dendrite.[2]
- Measure the fluorescence intensity in both the green (G) and red (R) channels for each ROI over time.
- Calculate the ratio of the green to red fluorescence (G/R). The red signal serves as a structural and path length control. The change in this ratio (ΔG/R) represents the calcium transient.[2][9]
- \circ Alternatively, if a single indicator is used, calculate the change in fluorescence relative to baseline ($\Delta F/F$).

Quantitative Data Summary

The following tables summarize typical parameters used in two-photon uncaging and calcium imaging experiments, compiled from various studies.

Table 1: Reagent Concentrations



Reagent	Concentration	Purpose	Citation
MNI- glutamate/aspartat e	2.5 - 10 mM	Caged Neurotransmitter	[3]
Fluo-5F	1 mM	Calcium Indicator	[2]
Oregon Green BAPTA-1	0.2 - 1 mM	Calcium Indicator	[9]
GCaMP6f	(Expression)	Calcium Indicator	[10]
Alexa Fluor 594	30 μΜ	Structural/Control Dye	[2]
AP5	50 μΜ	NMDA Receptor Blocker	[8]
NBQX	100 μΜ	AMPA Receptor Blocker	[8]

| Tetrodotoxin (TTX) | 0.5 - 1 μ M | Na+ Channel Blocker |[8][11] |

Table 2: Two-Photon Laser Parameters

Parameter	Value	Purpose	Citation
Uncaging Wavelength	~720 nm	MNI Photolysis	[3][9][10]
Imaging Wavelength	800-1000 nm	Fluorophore Excitation	[1][9][10]
Uncaging Pulse Duration	0.25 - 4 ms	Neurotransmitter Release	[3]
Uncaging Laser Power	6 - 12 mW (at sample)	MNI Photolysis	[9]

| Imaging Scan Rate | 15.6 Hz (frame) - 266 Hz (line) | Temporal Resolution |[9][10]|

Table 3: Typical Electrophysiological and Calcium Signal Parameters



Parameter	Value	Description	Citation
Holding Potential	-20 mV to 0 mV	To relieve NMDA-R Mg2+ block	[9]
uEPSC Amplitude	~10.5 pA	Uncaging-evoked current	[9]
Spatial Resolution	0.6 - 0.8 μm (lateral)	Precision of uncaging	[9]

| Ca2+ Transient Analysis | Δ G/R or Δ F/F | Quantification of signal |[2][9] |

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